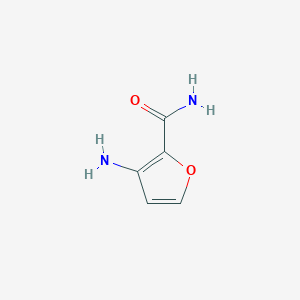
3-Aminofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminofuran-2-carboxamide is a synthetic compound known for its radical scavenging activity. It functions as an antioxidant and serves as a co-substrate for the hydroxylation of phenols . The compound is characterized by its unique structure, which includes an amino group attached to a furan ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuran-2-carboxamide typically involves the condensation of carboxylic acids with amines. One common method is the amidation of carboxylic acid substrates using catalytic or non-catalytic processes . For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing metal-based catalysis to enhance yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Aminofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s furan ring is particularly reactive, making it susceptible to electrophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-carboxylic acid derivatives .
Scientific Research Applications
3-Aminofuran-2-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular damage.
Mechanism of Action
The mechanism of action of 3-Aminofuran-2-carboxamide involves its ability to scavenge free radicals and act as an antioxidant. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues . Additionally, its role as a co-substrate in hydroxylation reactions involves the transfer of hydroxyl groups to phenolic substrates, facilitated by specific enzymes .
Comparison with Similar Compounds
3-Aminobenzofuran-2-carboxamide: Shares a similar structure but with a benzene ring fused to the furan ring.
Furan carboxanilides: Includes compounds like fenfuram, furcarbanil, and methfuroxam, which are used as fungicides.
Uniqueness: 3-Aminofuran-2-carboxamide is unique due to its specific antioxidant properties and its role as a co-substrate in hydroxylation reactions. Unlike its analogs, which may have broader applications as fungicides, this compound’s primary significance lies in its biochemical and pharmacological applications .
Properties
IUPAC Name |
3-aminofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUYCAPUTBYCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













